N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Description
Properties
IUPAC Name |
1-[ethyl(sulfamoyl)amino]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-2-11(14(10,12)13)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAGNFGRAODHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). The fluorine substitution on the phenyl ring enhances its pharmacological properties, potentially improving its binding affinity and selectivity for biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Sulfonamides generally exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrases (CAs), which play crucial roles in physiological processes including respiration and acid-base balance.
- Antiviral Activity : Some derivatives have shown promise as antiviral agents, particularly against HIV-1 by inhibiting reverse transcriptase.
- Antimicrobial Properties : Traditional sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis.
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | Target Enzyme | Inhibition Constant (K_i) |
|---|---|---|
| This compound | hCA IX | 211.2 nM |
| This compound | hCA XII | 1.9 nM |
This table summarizes the inhibition constants for this compound against human carbonic anhydrases IX and XII, demonstrating its potent inhibitory effects, particularly against hCA XII.
Case Studies
- Antiviral Activity : A study focused on sulfonamide derivatives showed that compounds similar to this compound exhibited significant inhibitory activity against HIV-1 reverse transcriptase. The structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group could enhance antiviral efficacy while reducing cytotoxicity .
- Antimicrobial Studies : Research has demonstrated that this compound and related compounds possess antimicrobial properties against various bacterial strains. The mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis, leading to bacterial growth inhibition .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding interactions with target enzymes.
- Alkyl Chain Length : Variations in the length of the ethyl chain can affect solubility and permeability across biological membranes.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased binding affinity |
| Variation in Alkyl Chain Length | Altered solubility |
| Different Sulfonamide Groups | Changed enzyme selectivity |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-ethyl-N-(2-fluorophenyl)aminosulfonamide with structurally related sulfonamides:
*Molecular weights calculated based on standard atomic masses.
Key Observations:
- Substituent Effects: Fluorine vs. Conversely, methoxy groups improve aqueous solubility due to polarity . Ethyl vs. Methyl: The ethyl group in the target compound confers greater steric hindrance than methyl, possibly slowing metabolic degradation and extending half-life .
Synthetic Accessibility :
Research Findings and Trends
- Lipophilicity and Bioavailability : Fluorine substituents consistently improve membrane permeability in sulfonamides, as seen in prasugrel derivatives () and ceramidase inhibitors ().
- Synthetic Challenges: Bis-sulfonamides (e.g., ) often face solubility issues, limiting their therapeutic utility compared to mono-sulfonamides like the target compound .
- SAR Insights : Ortho-substituted fluorophenyl groups (as in the target compound) may induce steric effects that alter binding kinetics compared to para-substituted analogs .
Preparation Methods
General Synthetic Strategy
The preparation of N-ethyl-N-(2-fluorophenyl)aminosulfonamide typically involves the nucleophilic substitution of a sulfonyl fluoride or sulfonyl chloride derivative with a substituted aniline or amine. The key steps include:
- Activation of the sulfonyl precursor (e.g., sulfonyl fluoride or sulfonyl chloride)
- Nucleophilic attack by the 2-fluoroaniline or ethylamine derivative
- Purification of the crude product by extraction and chromatographic methods
This approach is well-established for synthesizing β-amino sulfonamides and allows for structural variations by changing the amine or sulfonyl components.
Detailed Preparation Procedure
Synthesis via Sulfonyl Fluoride Intermediate
A representative method involves the reaction of (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride with aniline in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene):
- Reagents : (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride, aniline, DBU
- Solvent : Typically an organic solvent such as diethyl ether (Et2O) or dichloromethane
- Conditions : Stirring at room temperature until completion monitored by TLC
- Workup : Washing with water, extraction with Et2O, drying over anhydrous MgSO4, solvent evaporation under vacuum
- Purification : Column chromatography on silica gel using EtOAc/hexane mixtures (e.g., 3:7 ratio)
- Characterization : Confirmed by 1H-NMR, showing aromatic proton signals consistent with the fluorophenyl and aminosulfonamide moieties.
This method highlights the nucleophilic substitution on the sulfonyl fluoride by the amine, forming the sulfonamide bond.
N-Alkylation Approach
Another synthetic route involves the N-alkylation of a preformed sulfonamide intermediate:
- Starting Material : N-(2-fluorophenyl)aminosulfonamide or related sulfonamide intermediate
- Alkylating Agent : Ethyl halide (e.g., ethyl bromide or ethyl iodide)
- Base : Cesium hydroxide (CsOH) or triethylamine (Et3N) to deprotonate the sulfonamide nitrogen
- Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF)
- Conditions : Stirring at room temperature or mild heating to facilitate alkylation
- Workup : Washing with acid and base to remove impurities, drying, and solvent removal
- Purification : Recrystallization or chromatography
- Outcome : Formation of the N-ethyl substituted sulfonamide with high selectivity.
This method is advantageous for introducing the ethyl group selectively on the nitrogen atom after the sulfonamide core is established.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress.
- Column Chromatography : Silica gel columns with ethyl acetate/hexane mixtures for product isolation.
- Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectra confirm the structure and purity.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and sometimes preparative purification.
Summary of Key Research Findings
- The nucleophilic substitution of sulfonyl fluorides with anilines under mild base catalysis is an efficient route to β-amino sulfonamides including fluorophenyl derivatives.
- N-alkylation of sulfonamide intermediates using ethyl halides in polar aprotic solvents with strong bases like CsOH yields N-ethyl derivatives selectively and in good yields.
- Purification by column chromatography using silica gel and ethyl acetate/hexane mixtures ensures high purity for subsequent applications.
- Reaction monitoring by TLC and product confirmation by NMR and MS are standard protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
